tert-Butyl 4-(2-bromoethyl)benzylcarbamate
Description
Contextualizing tert-Butyl 4-(2-bromoethyl)benzylcarbamate as a Versatile Synthetic Intermediate
This compound is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. bldpharm.com Its utility stems from a molecular architecture that combines a stable protecting group with a reactive functional handle, making it a versatile intermediate for the construction of more complex molecules. The compound is primarily employed in the synthesis of pharmaceuticals and advanced materials.
The core value of this reagent lies in the strategic placement of its functional groups. The amine is protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046), one of the most common amine-protecting groups in organic synthesis, which can be selectively removed under specific acidic conditions. nih.gov On the other end of the molecule, the bromoethyl group provides a reactive site for a variety of chemical transformations. This bromoethyl moiety is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments and the formation of new carbon-carbon or carbon-heteroatom bonds. sci-hub.se This dual functionality enables chemists to perform sequential reactions, building molecular complexity in a controlled and predictable manner. For instance, it has been utilized as an intermediate in the synthesis of the anticonvulsant medication lacosamide. google.com
Historical Trajectory of Related Benzylcarbamate and Bromoethyl Building Blocks in Chemical Synthesis
The development and application of this compound are built upon a long history of using its constituent parts—benzylcarbamates and bromoethyl compounds—as fundamental building blocks in organic chemistry.
Benzylcarbamates: Carbamates, and specifically benzylcarbamates, have been integral to peptide synthesis and medicinal chemistry for decades. nih.gov The carbamate group itself is a stable, amide-ester hybrid functional group. nih.gov Its incorporation into drug molecules and its use as a protecting group for amines are well-established practices. nih.govnih.gov Carbamate-based protecting groups, like the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group, revolutionized peptide synthesis by allowing for the controlled, stepwise assembly of amino acids. nih.gov In medicinal chemistry, the carbamate moiety is present in numerous approved therapeutic agents and is often used as a stable surrogate for a peptide bond in peptidomimetics to improve metabolic stability and cell permeability. nih.gov
Bromoethyl Building Blocks: Bromo-organic compounds, including those with a bromoethyl group, are classic alkylating agents in organic synthesis. sci-hub.se The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles. This reactivity has been exploited in a vast array of synthetic transformations. sci-hub.seresearchgate.net Compounds like (2-bromoethyl)benzene (B7723623) and ethyl bromoacetate (B1195939) are common reagents used to introduce ethylphenyl and ethoxycarbonylmethyl groups, respectively, into molecules. chemicalbook.comatamanchemicals.com Their utility is demonstrated in fundamental reactions like Williamson ether synthesis, Gabriel synthesis of primary amines, and the formation of carbon-carbon bonds via reactions with organometallic reagents. sci-hub.se The use of bromoethyl compounds is widespread, from the synthesis of pharmaceuticals and agrochemicals to the creation of functional materials like surfactants and optoelectronic materials. researchgate.netchemicalbook.combloomtechz.com
Overview of Key Structural Elements of this compound Relevant to Synthetic Design
The synthetic versatility of this compound is a direct result of its three key structural components: the tert-butoxycarbonyl (Boc) protecting group, the central benzyl (B1604629) scaffold, and the reactive bromoethyl handle.
tert-Butoxycarbonyl (Boc) Group: This moiety serves as a protecting group for the benzylamine (B48309) nitrogen. The Boc group is sterically bulky and electronically robust, rendering the protected amine inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. nih.gov Its key advantage is its lability under acidic conditions, which allows for clean and selective deprotection to reveal the free amine for subsequent reactions without disturbing other functional groups in the molecule. orgsyn.org
Bromoethyl Group: This is the primary reactive center of the molecule for synthetic elaboration. The carbon atom attached to the bromine is electrophilic, making it an excellent site for SN2 reactions with a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of new functional groups and the extension of the carbon skeleton, forming the basis for its use as a key intermediate in multi-step syntheses.
The interplay of these three elements—a stable protecting group, a rigid scaffold, and a reactive handle—makes this compound a highly valuable and predictable tool in the design and execution of complex synthetic strategies.
Compound Data
Below are tables detailing the properties and structural elements of the featured compound.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1823511-02-9 |
| Molecular Formula | C₁₄H₂₀BrNO₂ |
| Molecular Weight | 314.22 g/mol |
| IUPAC Name | tert-butyl N-[[4-(2-bromoethyl)phenyl]methyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCBr |
Data sourced from multiple references. bldpharm.com
Table 2: Key Structural Elements and Their Synthetic Function
| Structural Element | Formula/Representation | Primary Function in Synthesis |
|---|---|---|
| tert-Butoxycarbonyl (Boc) Group | -C(O)OC(CH₃)₃ | Protecting Group: Shields the amine from unwanted reactions; selectively removed with acid. |
| Benzyl Scaffold | -CH₂-C₆H₄- | Structural Core: Provides a rigid framework connecting the functional groups. |
| Bromoethyl Group | -CH₂CH₂Br | Reactive Handle: Acts as an electrophile for nucleophilic substitution and cross-coupling reactions, enabling chain extension and functionalization. |
Structure
3D Structure
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-bromoethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
JIILHSPIMUXCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 2 Bromoethyl Benzylcarbamate
Direct Synthesis Approaches to tert-Butyl 4-(2-bromoethyl)benzylcarbamate
Direct synthesis strategies aim to construct the target molecule in fewer steps, often by introducing the key functional groups onto a scaffold that closely resembles the final product.
Regioselective Bromination Strategies
A theoretical direct approach to this compound involves the regioselective bromination of a suitable precursor, such as tert-butyl 4-ethylbenzylcarbamate. This strategy hinges on the selective substitution of a hydrogen atom on the ethyl side-chain with bromine. Radical halogenation is a primary method for functionalizing alkyl side-chains on aromatic rings. cecri.res.in
The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) is a standard method for benzylic bromination. cecri.res.in However, achieving selective bromination at the β-position (the carbon further from the aromatic ring) of the ethyl group is challenging due to the higher stability of the benzylic radical at the α-position. While direct β-bromination via radical means is not typically favored, alternative strategies could be envisioned, such as the anti-Markovnikov addition of hydrogen bromide (HBr) to a precursor like tert-butyl 4-vinylbenzylcarbamate, which would regioselectively place the bromine on the terminal carbon.
Carbamation Reactions Utilizing tert-Butoxycarbonyl Anhydride
The most common and direct synthesis involves the protection of the primary amine of 4-(2-bromoethyl)benzylamine. This is a carbamation reaction where the amino group nucleophilically attacks a tert-butoxycarbonyl (Boc) donating reagent. Di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) is the most widely used reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, facilitating the reaction. Various conditions have been developed to optimize the yield and purity of the resulting carbamate (B1207046). google.com
| Boc Reagent | Base | Solvent System | Key Conditions | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Sodium Hydroxide | Dioxane / Water | Reaction followed by extraction with ether. | google.com |
| Di-tert-butyl dicarbonate | Sodium Hydroxide | Methanol / Water | Crystallization of the product directly from the reaction mixture by adding water and seed crystals. | google.com |
| tert-Butyl Chloroformate | Triethylamine | Inert Solvent (e.g., Dichloromethane) | Base is used to neutralize the HCl byproduct. |
Multistep Convergent and Linear Synthesis Pathways
Linear synthesis pathways involve the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear synthesis of this compound begins with the synthesis of its key intermediate, 4-(2-bromoethyl)benzylamine.
A representative linear sequence is as follows:
Friedel-Crafts Acylation: Toluene is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-bromo-1-(p-tolyl)ethan-1-one.
Ketone Reduction: The carbonyl group is reduced to a methylene (B1212753) group, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield 4-(2-bromoethyl)toluene.
Benzylic Bromination: The methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to afford 1-(bromomethyl)-4-(2-bromoethyl)benzene.
Amination: The benzyl (B1604629) bromide is converted into a benzylamine (B48309). This can be achieved through various methods, such as the Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation), yielding 4-(2-bromoethyl)benzylamine.
Carbamation: The resulting amine is protected with di-tert-butyl dicarbonate as described in section 2.1.2 to give the final product.
Precursor-Based Derivatization for this compound Production
These methods involve synthesizing a stable precursor molecule which then undergoes a final transformation to yield the desired product.
Transformation of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate Derivatives
A highly effective strategy involves the synthesis of tert-butyl 4-(2-hydroxyethyl)benzylcarbamate, followed by the conversion of the primary alcohol functionality into a bromide. This approach is advantageous as the hydroxyl precursor is often more stable and easier to handle than its bromo-analogue.
The conversion of primary and secondary alcohols to alkyl bromides is reliably achieved using phosphorus tribromide (PBr₃). byjus.comchemistrysteps.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into an excellent leaving group. A subsequent Sₙ2 attack by a bromide ion displaces this group, forming the alkyl bromide. masterorganicchemistry.com This Sₙ2 pathway ensures that the reaction proceeds without carbocation rearrangements, which can be an issue with other methods like using HBr. chemistrysteps.comlibretexts.org
| Precursor | Reagent | Typical Solvent | Mechanism | Outcome |
|---|---|---|---|---|
| tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate | Phosphorus Tribromide (PBr₃) | Aprotic solvents like Diethyl Ether or Dichloromethane (B109758) | Sₙ2 | Forms this compound with high yield. |
Syntheses Initiated from Aromatic Precursors
Comprehensive synthetic plans often begin with simple, commercially available aromatic compounds. A logical multi-step synthesis can be designed starting from 2-(p-tolyl)ethanol, demonstrating the strategic introduction and manipulation of functional groups. libretexts.org
Benzylic Bromination: The synthesis commences with the radical bromination of the methyl group of 2-(p-tolyl)ethanol using N-bromosuccinimide (NBS) to produce 2-(4-(bromomethyl)phenyl)ethanol.
Formation of the Primary Amine: The resulting benzyl bromide is converted to the corresponding primary amine. A common method is the reaction with sodium azide to form an azide intermediate, which is subsequently reduced to the amine, yielding 2-(4-(aminomethyl)phenyl)ethanol.
Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) and a suitable base to form the carbamate precursor, tert-butyl 4-(2-hydroxyethyl)benzylcarbamate.
Conversion of Alcohol to Bromide: In the final step, the terminal hydroxyl group is converted to a bromide using phosphorus tribromide (PBr₃), as detailed in section 2.2.1, to furnish the target compound, this compound.
This pathway exemplifies a robust strategy for constructing the target molecule by building a stable, functionalized precursor before executing the final, and often sensitive, halogenation step.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The synthesis of this compound is a critical process for the production of various pharmaceutical intermediates. The optimization of reaction conditions is paramount to ensure high yields and purity of the final product. The primary synthetic route involves the protection of the amino group of 4-(2-bromoethyl)benzylamine with a tert-butoxycarbonyl (Boc) group. Key parameters that are manipulated to optimize this reaction include the choice of base, solvent, and reaction temperature.
Influence of Reaction Parameters on Yield:
The solvent system plays a significant role in the reaction kinetics and homogeneity. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are generally preferred as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction (SN2) required for the carbamate formation. These solvents help to enhance the nucleophilicity of the amine, leading to a more efficient reaction.
Temperature control is another critical factor in optimizing the synthesis. Lower temperatures, typically in the range of 0 to 25°C, are often employed to favor the kinetic product of the SN2 reaction over the thermodynamically favored E2 elimination product. Maintaining a controlled temperature helps to suppress the formation of byproducts and improve the selectivity and yield of this compound.
The following interactive data table summarizes the general effects of different reaction conditions on the yield of this compound based on established chemical principles.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Mild (e.g., K₂CO₃) | High | Minimizes elimination (E2) side reactions. |
| Strong (e.g., NaH) | Moderate to Low | May promote the formation of alkene byproducts. | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | High | Enhances nucleophilicity and reaction homogeneity. |
| Non-polar (e.g., Toluene) | Low | Poor solubility of reactants and slower reaction rates. | |
| Temperature | Low (0 - 25°C) | High | Favors SN2 substitution over E2 elimination. |
| High (> 50°C) | Moderate to Low | Increases the rate of side reactions, particularly elimination. |
This table represents a qualitative summary based on general principles of organic synthesis. Actual yields may vary depending on specific experimental conditions.
Purification and Isolation Methodologies for this compound
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its subsequent applications. The primary methods employed for purification are recrystallization and column chromatography.
Recrystallization:
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for a successful recrystallization. A good solvent system for this compound is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common and effective solvent mixture for this purpose is ethyl acetate (B1210297) and hexane (B92381).
The general procedure for recrystallization involves dissolving the crude product in a minimal amount of hot ethyl acetate. Once the solid is completely dissolved, hexane is slowly added to the hot solution until a slight turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold hexane to remove any residual impurities, and dried under vacuum. This method can yield the product with a purity of over 98%.
Column Chromatography:
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase.
The process begins with the preparation of a silica gel slurry in a non-polar solvent, which is then packed into a glass column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed. The separation is then achieved by eluting the column with a solvent system of increasing polarity, often referred to as a gradient elution.
A typical eluent system for this purification is a mixture of hexane and ethyl acetate. The elution is started with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate), and the polarity is gradually increased by increasing the proportion of ethyl acetate. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. Another effective eluent system can be a gradient of dichloromethane and methanol.
Chemical Reactivity and Transformative Utility of Tert Butyl 4 2 Bromoethyl Benzylcarbamate
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The 2-bromoethyl group of tert-butyl 4-(2-bromoethyl)benzylcarbamate serves as an excellent electrophilic handle for the formation of new chemical bonds. The carbon atom bonded to the bromine is electron-deficient and readily attacked by nucleophiles, leading to the displacement of the bromide leaving group. As a primary alkyl halide, these reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond is broken. The SN2 mechanism is favored for primary substrates like this because the reaction center is relatively unhindered sterically, allowing for easy access by the incoming nucleophile. Lower temperatures (e.g., 0–25°C) also tend to favor substitution over competing elimination reactions.
Carbon-Carbon Bond Formation via Organometallic and Enolate Reagents
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. This compound can serve as an electrophile in reactions with carbon-based nucleophiles, such as enolates.
Enolates, particularly those derived from active methylene (B1212753) compounds like diethyl malonate, are soft nucleophiles that are highly effective in SN2 reactions with primary alkyl halides. libretexts.org The malonic ester synthesis provides a classic and reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org In this process, a base such as sodium ethoxide (NaOEt) is used to deprotonate diethyl malonate, generating a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of the bromoethyl group to displace the bromide ion and form a new C-C bond. libretexts.org
The resulting dialkylated ester can then be hydrolyzed and subsequently decarboxylated upon heating to yield a substituted carboxylic acid. This synthetic route allows for the introduction of a propanoic acid side chain onto the benzyl (B1604629) ring of the starting material.
It is important to note that while organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon nucleophiles, their utility with this compound is limited. These reagents are extremely strong bases and would likely induce a competing E2 elimination reaction to form the vinyl derivative rather than undergo SN2 substitution. Furthermore, the acidic proton on the carbamate (B1207046) nitrogen could be abstracted by these powerful bases, consuming the reagent in an acid-base reaction.
Table 1: Representative C-C Bond Formation via Malonic Ester Synthesis
| Reactant 1 | Reactant 2 | Base/Solvent | Intermediate Product | Subsequent Steps | Final Product |
|---|---|---|---|---|---|
| This compound | Diethyl malonate | NaOEt / EtOH | Diethyl 2-(2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)ethyl)malonate | 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ | 4-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid |
Carbon-Heteroatom Bond Formation with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)
The electrophilic nature of the bromoethyl group makes it highly susceptible to reactions with a wide array of heteroatom nucleophiles. These reactions are fundamental for introducing nitrogen, oxygen, and sulfur-containing functional groups, which are prevalent in pharmaceuticals and other functional materials. The reactions typically proceed via an SN2 mechanism in polar aprotic solvents like DMF or acetonitrile, which enhance the reactivity of the nucleophile.
Nitrogen Nucleophiles: A variety of nitrogen-containing compounds can act as effective nucleophiles. Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. Azide (B81097) ions (from sodium azide, NaN₃) are excellent nucleophiles and provide an efficient route to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions. Phthalimide anion can also be used in a Gabriel synthesis to create a primary amine after deprotection.
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻), generated by treating an alcohol or phenol (B47542) with a base like sodium hydride, readily displace the bromide to form ethers. Carboxylate anions (RCOO⁻) can also be used to form esters, although this is less common than ether synthesis.
Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent due to the high polarizability of sulfur. Thiolates (RS⁻), generated from thiols, react efficiently to form thioethers (sulfides). Thiourea can also be employed as a sulfur nucleophile, which upon hydrolysis, provides a convenient route to thiols.
Table 2: Examples of C-Heteroatom Bond Formation
| Nucleophile | Reagent | Base/Solvent | Product | Bond Formed |
|---|---|---|---|---|
| Amine | R₂NH | K₂CO₃ / DMF | tert-Butyl 4-(2-(dialkylamino)ethyl)benzylcarbamate | C-N |
| Azide | NaN₃ | DMF | tert-Butyl 4-(2-azidoethyl)benzylcarbamate | C-N |
| Phenoxide | Phenol | NaH / THF | tert-Butyl 4-(2-phenoxyethyl)benzylcarbamate | C-O |
| Thiolate | R-SH | NaH / THF | tert-Butyl 4-(2-(alkylthio)ethyl)benzylcarbamate | C-S |
| Thiourea | SC(NH₂)₂ | EtOH, Δ; then NaOH | tert-Butyl 4-(2-mercaptoethyl)benzylcarbamate | C-S |
Intramolecular Cyclization Reactions for Ring Formation
The structure of this compound is not inherently designed for intramolecular cyclization. However, if the molecule is modified to contain a nucleophilic group at an appropriate position, the bromoethyl moiety can act as the electrophile in an intramolecular SN2 reaction to form a new ring.
A common strategy involves the deprotection of the Boc-group to reveal the primary benzylamine (B48309), followed by the introduction of a new functional group on this nitrogen that can then act as an internal nucleophile. For instance, if the revealed amine is acylated with a molecule containing a nucleophilic group (e.g., a hydroxyl or thiol), a subsequent intramolecular cyclization can be triggered.
A more direct, albeit hypothetical, application would involve a derivative where the Boc-protected nitrogen itself is the nucleophile. While the carbamate nitrogen is generally not very nucleophilic, under strongly basic conditions that deprotonate the N-H bond, it could potentially attack the bromoethyl group. However, such a reaction would require forcing conditions and would likely compete with intermolecular reactions and elimination. A more plausible scenario involves a related substrate where the nucleophilic center and the electrophilic bromoethyl group are separated by a flexible linker, allowing for the formation of a thermodynamically stable 5-, 6-, or 7-membered ring. For example, a derivative containing a tethered amine or alcohol could undergo intramolecular cyclization to form heterocyclic structures like piperidines or morpholines, which are common motifs in medicinal chemistry.
Elimination Reactions Leading to Alkenyl Derivatives
In the presence of a strong base, alkyl halides can undergo a 1,2-elimination reaction to form an alkene. For primary alkyl halides like this compound, this transformation typically proceeds via a bimolecular elimination (E2) mechanism. This reaction pathway provides a direct method for converting the ethyl-linked compound into its corresponding vinyl derivative, tert-butyl 4-vinylbenzylcarbamate, a valuable monomer for polymerization and a precursor for further synthetic transformations.
Base-Mediated E2 Elimination Pathways
The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (α-position). Simultaneously, the electrons from the breaking C-H bond move to form a π-bond between the α and β carbons, and the leaving group departs. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the base, hence the term "bimolecular." masterorganicchemistry.com
Strong bases are required to facilitate the E2 mechanism. beilstein-journals.org The choice of base can influence the competition between substitution (SN2) and elimination (E2). Strong, sterically hindered bases, such as potassium tert-butoxide (KOt-Bu), are particularly effective at promoting E2 elimination over SN2 substitution, even for primary alkyl halides. masterorganicchemistry.com The bulkiness of the tert-butoxide ion makes it a poor nucleophile as it is sterically hindered from attacking the α-carbon, but it remains a strong base capable of abstracting a β-proton. masterorganicchemistry.com Less hindered strong bases, like sodium ethoxide (NaOEt), can also effect E2 elimination, but may produce a higher proportion of the SN2 substitution product. Elevated temperatures generally favor elimination over substitution.
The reaction proceeds by the abstraction of a proton from the benzylic carbon (the β-carbon), leading to the formation of tert-butyl 4-vinylbenzylcarbamate.
Table 3: Conditions for E2 Elimination
| Substrate | Base | Solvent | Conditions | Major Product | Mechanism |
|---|---|---|---|---|---|
| This compound | Potassium tert-butoxide (KOtBu) | THF or t-BuOH | Heat (Δ) | tert-Butyl 4-vinylbenzylcarbamate | E2 |
| This compound | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Heat (Δ) | tert-Butyl 4-vinylbenzylcarbamate & SN2 product | E2 / SN2 |
Stereochemical Considerations in Olefinic Product Formation
A critical stereochemical requirement of the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation in the transition state. libretexts.org This means that the H-C-C-Br dihedral angle must be approximately 180°. This specific geometric arrangement allows for optimal orbital overlap between the breaking C-H bond, the developing p-orbitals that will form the π-bond, and the breaking C-Br bond.
For an acyclic system like this compound, this conformational requirement is readily achieved through rotation around the C-C single bond. The molecule can adopt a staggered conformation where a β-hydrogen is positioned anti to the bromine atom. The base then abstracts this specific hydrogen to initiate the concerted elimination process.
Since there are two equivalent β-hydrogens on the benzylic carbon and no stereocenters at the α or β positions, the elimination reaction of this specific substrate is not stereoselective in the context of producing E or Z isomers; only one alkene product, tert-butyl 4-vinylbenzylcarbamate, is possible. However, understanding the necessity of the anti-periplanar transition state is crucial for predicting the outcomes of E2 reactions in more complex, stereochemically defined substrates. The energy of the transition state, and thus the rate of the reaction, is minimized when this orbital alignment is achieved.
Transformations Involving the tert-Butyl Carbamate Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. nih.govacsgcipr.org In the context of this compound, the Boc group allows for the selective functionalization of the bromoethyl moiety while the amine remains protected. Subsequent removal of the Boc group unveils the primary amine for further synthetic transformations.
Chemoselective Deprotection Strategies for the N-Boc Group
The removal of the N-Boc group is typically accomplished via acid-catalyzed hydrolysis. nih.gov The mechanism involves protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, releasing the free amine, carbon dioxide, and regenerating the acid catalyst. While effective, achieving chemoselectivity can be challenging when other acid-sensitive functional groups are present in the molecule. The bromoethyl group in the target compound is generally stable to these conditions, but the choice of reagent is critical to avoid unwanted side reactions.
Common acidic reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl). nih.govfishersci.co.uk However, milder and more selective methods have been developed to enhance compatibility with sensitive substrates. These strategies are crucial for complex, multi-step syntheses.
Key Chemoselective Deprotection Methods:
Acidic Hydrolysis: The most common method involves treating the N-Boc protected amine with strong acids. The reaction is usually fast and occurs at room temperature. fishersci.co.uk
Lewis Acids: Certain Lewis acids can catalyze the cleavage of the Boc group. For instance, ZnBr₂ has been used for the removal of Boc and t-butyl protecting groups. researchgate.net
Thermal Deprotection: In the absence of an acid catalyst, thermal energy can effect N-Boc deprotection. This method can be performed in various solvents, and selectivity can sometimes be achieved by controlling the temperature, especially in continuous flow systems. nih.gov
Silica (B1680970) Gel-Mediated Deprotection: It has been found that N-Boc protected indoles and other heterocyclic systems can be deprotected by adsorption onto silica gel, followed by gentle heating under reduced pressure. researchgate.net This method is particularly mild and suitable for acid-sensitive substrates. researchgate.net
The following table summarizes various conditions for the chemoselective deprotection of the N-Boc group.
| Reagent/Condition | Solvent(s) | Temperature | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp | Standard, highly effective method; can cleave other acid-labile groups. nih.gov |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate (B1210297) | Room Temp | Widely used; the resulting amine hydrochloride salt often precipitates. fishersci.co.ukreddit.com |
| Methanesulfonic Acid | t-BuOAc / CH₂Cl₂ | 25 °C | Effective for selective N-Boc removal in the presence of tert-butyl esters. researchgate.net |
| Sulfuric Acid (conc.) | tert-Butyl Acetate (tBuOAc) | - | Also used for selective deprotection in the presence of tert-butyl esters. researchgate.net |
| Oxalyl Chloride | Methanol | Room Temp | A mild method for deprotection of a diverse set of substrates. researchgate.net |
| Thermal (Continuous Flow) | Methanol, Trifluoroethanol | 150-230 °C | Allows for selective deprotection by controlling temperature and residence time. nih.gov |
| Silica Gel | None (adsorbed) | 50 °C / low pressure | A very mild method for sensitive substrates, avoiding acidic reagents. researchgate.net |
Subsequent Derivatization of the Primary Amine Functionality
Once the Boc group is removed from this compound, the resulting primary amine, 4-(2-bromoethyl)benzylamine, becomes a versatile synthetic intermediate. The primary amine functionality is a potent nucleophile and can undergo a vast array of chemical transformations to build molecular complexity. Derivatization is a common strategy to introduce new functional groups, alter the molecule's physical properties, or prepare it for analytical characterization. iu.edusigmaaldrich.com
Common derivatization reactions for primary amines include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is one of the most fundamental transformations of primary amines. iu.edu
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are often used in medicinal chemistry.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes and ketones. fishersci.co.uk Reductive amination is a powerful method for forming C-N bonds. fishersci.co.uk
Carbamate and Urea Formation: Reaction with chloroformates or isocyanates to yield carbamates and ureas, respectively.
The table below outlines several common derivatization reactions applicable to the primary amine generated after Boc deprotection.
| Reaction Type | Reagent Class | Product Functional Group | General Conditions |
| Acylation | Acyl Halides (e.g., Benzoyl Chloride) | Amide | Base (e.g., Triethylamine, Pyridine) in an aprotic solvent. nih.gov |
| Acylation | Anhydrides (e.g., Trifluoroacetic Anhydride) | Amide | Often proceeds without a base, or with a mild base. iu.edu |
| Reductive Amination | Aldehydes or Ketones | Secondary or Tertiary Amine | A reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is added to the amine and carbonyl compound. fishersci.co.uk |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonamide | Base (e.g., Pyridine) in a suitable solvent. |
| Silylation | Silylating Agents (e.g., BSTFA) | Silylamine | Typically performed to increase volatility for GC-MS analysis. iu.edu |
Reductive Transformations of the Bromoethyl Substituent
The bromoethyl group on the benzene (B151609) ring is a primary alkyl halide, which can be reduced to an ethyl group. This transformation, known as dehalogenation, effectively replaces the carbon-bromine bond with a carbon-hydrogen bond. Such a reduction can be a crucial step in a synthetic sequence where the bromine atom was initially required as a reactive handle for other transformations (e.g., nucleophilic substitution) but is no longer needed in the final target molecule.
A prevalent method for the dehalogenation of alkyl halides involves a free-radical chain mechanism. libretexts.org Tributyltin hydride (Bu₃SnH) is a classic reagent for this purpose, typically used with a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The mechanism involves the abstraction of the bromine atom by a tributyltin radical to generate a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product and propagate the radical chain. libretexts.org
While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts have led to the development of alternative, "tin-free" methods. These include the use of silanes (e.g., tris(trimethylsilyl)silane) or phosphorus-based reagents. Catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source can also be used, although this method might also affect other functional groups, such as the aromatic ring under harsh conditions or cleave benzylic protecting groups. msu.edu
The choice of reductive method must consider the other functional groups present in the molecule. For this compound, the N-Boc group is generally stable to the conditions of radical-mediated dehalogenation.
Radical Reactions and Their Role in Carbon Skeleton Elaboration
Beyond simple reduction, the bromoethyl group serves as an excellent precursor for generating a carbon-centered radical, which can be exploited for carbon-carbon bond formation and the elaboration of the molecular skeleton. libretexts.org Radical reactions offer a powerful alternative to traditional polar, ionic reactions, often proceeding under neutral conditions and showing tolerance for a wide range of functional groups.
The generation of the 2-(4-((tert-butoxycarbonylamino)methyl)phenyl)ethyl radical from this compound is typically initiated by the reaction of the C-Br bond with a radical initiator system, such as Bu₃SnH/AIBN. libretexts.org Once formed, this radical can participate in several synthetically useful transformations:
Intermolecular Addition: The radical can add to π-systems like alkenes and alkynes. This reaction forms a new carbon-carbon bond and generates a new radical, which can be trapped or propagate a chain reaction. libretexts.orgnih.gov This is a key strategy for extending carbon chains.
Intramolecular Cyclization (Radical Cyclization): If the molecule contains an appropriately positioned alkene or alkyne, the generated radical can cyclize in an intramolecular fashion. This is a highly effective method for constructing five- and six-membered rings.
Cross-Coupling Reactions: Modern transition-metal-catalyzed methods, such as nickel-catalyzed cross-coupling reactions, can engage alkyl radicals generated from alkyl halides to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. acs.org These reactions represent a significant advance in the field of radical chemistry. acs.org
For example, the radical generated from the bromoethyl moiety could be coupled with an alkene, leading to a longer carbon chain. This process, often mediated by Bu₃SnH, is a cornerstone of radical-based synthetic chemistry for building complex molecular frameworks. libretexts.org
Strategic Applications of Tert Butyl 4 2 Bromoethyl Benzylcarbamate in Complex Molecule Synthesis
Role as a Key Intermediate in the Construction of Nitrogen-Containing Heterocycles
The dual functionality of tert-butyl 4-(2-bromoethyl)benzylcarbamate makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The bromoethyl moiety serves as an electrophilic handle for intramolecular cyclization reactions, while the Boc-protected amine provides a latent nucleophile that can be unmasked under acidic conditions for further transformations.
The construction of piperidine (B6355638) and pyrrolidine (B122466) rings, core structures in many natural products and pharmaceuticals, can be envisioned through intramolecular N-alkylation. By first introducing a nucleophilic carbon or nitrogen atom to the benzylamine (B48309) nitrogen after deprotection, the bromoethyl group can subsequently undergo an intramolecular nucleophilic substitution to form the heterocyclic ring. For instance, reductive amination of the deprotected amine with an appropriate aldehyde or ketone would introduce a side chain, which, upon activation of a hydroxyl group or another nucleophilic center, could cyclize onto the bromoethyl group.
Alternatively, the bromoethyl group can be displaced by a suitable dinucleophile, which can then react with the benzylamine portion of the molecule to form the heterocyclic ring. While direct literature examples for this specific molecule are scarce, the general strategy is a cornerstone of heterocyclic chemistry.
Table 1: Hypothetical Synthesis of Piperidine and Pyrrolidine Scaffolds
| Precursor | Reagents and Conditions | Product | Ring System |
|---|---|---|---|
| This compound | 1. TFA, DCM2. R-CHO, NaBH(OAc)₃3. NaH, THF | N-Substituted 4-(phenyl)piperidine | Piperidine |
This table is illustrative of potential synthetic pathways.
The synthesis of macrocyclic structures containing lactam or amine functionalities is a significant challenge in organic synthesis. This compound can serve as a key fragment in the preparation of such macrocycles. In a typical approach, the carbamate (B1207046) can be deprotected and coupled with a long-chain carboxylic acid bearing a terminal nucleophile. Subsequent high-dilution intramolecular cyclization, where the terminal nucleophile displaces the bromide, would lead to the formation of a macrocyclic amine.
For the synthesis of macrocyclic lactams, the benzylamine nitrogen, after deprotection, can be acylated with a long-chain ω-halo-acid. Intramolecular N-alkylation under basic conditions would then yield the desired macrocyclic lactam. The choice of solvent and base is crucial in promoting the desired intramolecular reaction over competing intermolecular polymerization.
Utilization in the Modular Assembly of Polyfunctionalized Aromatic Systems
The modular nature of this compound allows for its use in the systematic construction of polyfunctionalized aromatic systems. The bromoethyl group is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, after conversion to a suitable derivative (e.g., a boronic ester or an organozinc reagent). This enables the introduction of a wide range of substituents at the para-position of the benzylamine core.
Following the modification of the bromoethyl side chain, the Boc-protected amine can be deprotected to allow for further functionalization, such as acylation, sulfonylation, or reductive amination. This stepwise approach provides a high degree of control over the final structure of the polyfunctionalized aromatic compound.
Contribution to Stereoselective Synthetic Methodologies
While this compound is an achiral molecule, it can be incorporated into stereoselective synthetic routes through the use of chiral auxiliaries or catalysts. For instance, the deprotected benzylamine can be reacted with a chiral carboxylic acid to form a diastereomeric amide. Subsequent intramolecular cyclization could then proceed with a degree of diastereoselectivity, influenced by the chiral auxiliary.
Alternatively, asymmetric alkylation of a nucleophile that is subsequently used to displace the bromide of the title compound can introduce a stereocenter. Furthermore, in the context of forming nitrogen-containing heterocycles, chiral phase-transfer catalysts could be employed to achieve enantioselective intramolecular cyclization.
Precursor to Scaffolds of Interest in Chemical Biology Research
In chemical biology, molecular scaffolds are core structures that can be systematically modified to probe biological systems. The structure of this compound is well-suited for the generation of such scaffolds. The bromoethyl group can be converted into a variety of functional groups, such as azides for click chemistry, thiols for bioconjugation, or fluorescent dyes for imaging applications.
The Boc-protected amine serves as a versatile handle for the attachment of different pharmacophores or affinity tags. This dual functionality allows for the creation of libraries of chemical probes to study protein-protein interactions, enzyme activity, or cellular pathways.
Integration into Divergent Synthetic Routes for Analog Library Generation
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such synthetic strategies. The two distinct reactive sites allow for the orthogonal introduction of diversity elements.
For example, a library of compounds can be generated by first reacting the bromoethyl group with a diverse set of nucleophiles. The resulting intermediates can then be deprotected and reacted with a variety of acylating or alkylating agents to generate a two-dimensional library of analogs. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Illustrative Divergent Synthesis Scheme
| Step 1: Nucleophilic Substitution | Step 2: Deprotection & Acylation | Final Product Structure |
|---|---|---|
| R¹-OH, NaH | 1. TFA, DCM2. R²-COCl, Et₃N | 4-((2-OR¹)-ethyl)-benzyl-NHCOR² |
| R¹-SH, K₂CO₃ | 1. TFA, DCM2. R²-SO₂Cl, Pyridine | 4-((2-SR¹)-ethyl)-benzyl-NHSO₂R² |
This table represents a generalized scheme for analog library generation.
Future Directions in Research Pertaining to Tert Butyl 4 2 Bromoethyl Benzylcarbamate
Development of More Sustainable and Greener Synthetic Routes
Traditional synthesis of tert-Butyl 4-(2-bromoethyl)benzylcarbamate typically involves the reaction of 4-(2-bromoethyl)benzylamine with reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base and an organic solvent. Future research will focus on aligning its production with the principles of green chemistry to reduce environmental impact and improve efficiency.
Key areas for development include:
Solvent-Free and Water-Mediated Reactions: A significant advancement would be the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents. Research into catalyst-free, water-mediated N-Boc protection has shown promise for other amines and could be adapted for this compound. nih.govmcours.net Such methods reduce solvent waste and often simplify product purification.
Heterogeneous and Recyclable Catalysts: The use of solid-supported, recyclable catalysts offers a sustainable alternative to homogenous catalysts that are difficult to separate from the reaction mixture. Future syntheses could employ heterogeneous acid catalysts, such as Amberlite-IR 120 or Indion 190 resins, which can be easily removed by filtration and reused, thus minimizing waste and cost. scispace.comderpharmachemica.com
Biocatalytic Methods: Enzymatic catalysis presents a highly selective and environmentally benign synthetic route. The use of biocatalysts, like immobilized lipases, could enable the carbamate (B1207046) formation to proceed under mild temperature and pH conditions, leading to higher purity and reduced energy consumption. unimi.it
Alternative Carbonyl Sources: Moving beyond traditional reagents, future routes could explore the direct use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis. acs.org This approach utilizes a greenhouse gas as a feedstock, contributing to carbon capture and utilization (CCU) strategies.
| Approach | Traditional Method | Greener Alternative | Key Advantages |
|---|---|---|---|
| Solvent System | Organic Solvents (e.g., Dichloromethane) | Water or Solvent-Free | Reduced VOC emissions, simplified workup. nih.gov |
| Catalysis | Homogeneous bases (e.g., Triethylamine) | Recyclable solid acids (e.g., Amberlite resin) or Biocatalysts (e.g., Lipase) | Easy catalyst separation, reusability, mild reaction conditions. derpharmachemica.comunimi.it |
| Reagents | (Boc)₂O | Direct utilization of CO₂ | High atom economy, utilization of waste gas. acs.org |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The reactivity of this compound is currently dominated by the bromoethyl group acting as an electrophile in nucleophilic substitution reactions. Future research should aim to unlock new reactivity patterns beyond this classical transformation.
Advanced Cross-Coupling Reactions: The bromoethyl moiety is a prime candidate for a range of transition-metal-catalyzed cross-coupling reactions. While conceptually straightforward, a systematic exploration of its utility in Suzuki, Heck, Stille, and Sonogashira couplings could vastly expand its synthetic applications, enabling the formation of complex carbon skeletons. numberanalytics.com
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating alkyl radicals from unactivated alkyl halides under mild conditions. nih.gov Applying this technology to this compound could generate a C(sp³)-centered radical from the C-Br bond. acs.orgresearchgate.netnih.gov This reactive intermediate could participate in novel transformations such as:
C-H Functionalization: Reaction with heteroarenes in Minisci-type reactions to forge new C-C bonds. nih.gov
Atom Transfer Radical Addition (ATRA): Addition across alkenes and alkynes to build more complex structures. nih.govresearchgate.net
Reductive Coupling: Dimerization or coupling with other radical precursors. acs.org
Dual Catalytic Systems: A promising frontier is the combination of photoredox catalysis with another catalytic cycle (e.g., nickel, copper, or palladium). Such dual systems could enable previously inaccessible transformations, using the bromoethyl group as a linchpin for intricate molecular construction.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. nih.govbeilstein-journals.org Adapting the synthesis and subsequent reactions of this compound to flow platforms is a logical and valuable future direction.
Continuous Synthesis: The synthesis of the carbamate itself can be translated into a continuous flow process. researchgate.net Using packed-bed reactors containing immobilized catalysts or reagents can streamline the reaction and purification, leading to higher throughput and product quality. unimi.itnih.gov
Telescoped Reactions: Flow chemistry is ideally suited for "telescoping" multiple reaction steps into a single, uninterrupted sequence. nih.govbeilstein-journals.org A future platform could involve the flow synthesis of this compound, which then directly enters a second reactor module for an immediate follow-up reaction (e.g., nucleophilic substitution or a cross-coupling reaction) without the need to isolate the intermediate. This approach dramatically improves efficiency and reduces waste.
Automated Library Synthesis: Integrating a flow platform with automated liquid handlers and purification systems would enable the rapid synthesis of large libraries of derivatives. By varying the nucleophiles or coupling partners introduced in the second reaction stage, researchers could efficiently generate hundreds of distinct molecules for high-throughput screening in drug discovery.
Unexplored Potential as a Building Block in Complex Chemical Space
While already used as an intermediate for drugs like lacosamide, the full potential of this compound as a versatile building block remains largely untapped. Its bifunctional nature—a protected nucleophilic precursor at one end and an electrophilic handle at the other—makes it an ideal scaffold for exploring complex chemical space.
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a linker to connect different chemical fragments. The bromoethyl group can be reacted with one fragment (e.g., a thiol or amine), and after deprotection of the Boc group, the resulting primary amine can be coupled with a second fragment (e.g., a carboxylic acid).
Synthesis of PROTACs and Molecular Glues: The structure is highly suitable for the synthesis of targeted protein degraders like PROTACs (Proteolysis-Targeting Chimeras). It can function as a core component of the linker that connects a warhead targeting a protein of interest with a moiety that binds to an E3 ubiquitin ligase.
Functional Materials and Polymer Chemistry: The bromoethyl group can be used to graft the molecule onto polymer backbones or surfaces through substitution reactions. The Boc-protected amine, after deprotection, provides a handle for further functionalization, making it a useful agent for creating functionalized materials, sensors, or separation media.
| Reactive Site | Initial Reaction Type | Example Coupling Partner (Fragment A) | Second Reactive Site (Post-Deprotection) | Follow-up Reaction Type | Example Coupling Partner (Fragment B) | Resulting Structure Class |
|---|---|---|---|---|---|---|
| Bromoethyl Group | Nucleophilic Substitution | Phenols, Thiols, Amines | Benzylamine (B48309) | Amide Coupling | Carboxylic Acids | Amide-Ether/Thioether/Amine Hybrids |
| Bromoethyl Group | Suzuki Coupling | Aryl Boronic Acids | Benzylamine | Reductive Amination | Aldehydes/Ketones | Complex Biaryl Amines |
Application in Advanced Organic Synthesis Methodologies
To fully exploit the potential of this compound, it should be incorporated into the latest and most powerful synthetic methodologies.
C-H Activation: While the bromoethyl group provides a classical reactive handle, future work could focus on the direct functionalization of the C-H bonds on the aromatic ring. Using transition-metal catalysis, it may be possible to selectively introduce new functional groups ortho or meta to the existing substituents, thereby creating highly decorated and complex molecular scaffolds from a relatively simple starting material.
Electrosynthesis: Electrochemical methods offer a green and reagent-free way to induce redox reactions. The C-Br bond could potentially be reduced electrochemically to generate a radical or carbanion, or the aromatic ring could be oxidized to enable novel coupling reactions, all without the need for stoichiometric chemical reductants or oxidants.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would be a significant advance. An MCR could, in a single step, utilize the bromoethyl group, the aromatic ring, and (after in-situ deprotection) the amine, to rapidly assemble complex molecules, maximizing synthetic efficiency and molecular diversity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of tert-butyl 4-(2-bromoethyl)benzylcarbamate?
- Methodological Answer : The synthesis typically involves alkylation of a benzylcarbamate precursor with a bromoethylating agent. Key parameters include:
- Base selection : Use mild bases (e.g., K₂CO₃) to minimize elimination side reactions. Strong bases may promote β-hydride elimination, forming undesired alkenes .
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity and reaction homogeneity .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) effectively isolates the product. Monitor purity via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromoethyl substitution at the 4-position) and carbamate integrity. Key signals include tert-butyl protons (~1.4 ppm) and benzyl/ethyl resonances (δ 4.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₉BrN₂O₂: calc. 326.06 g/mol) and detects isotopic patterns for bromine .
- Elemental Analysis : Ensures purity and stoichiometry, especially when scaling up reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the carbamate group or bromine displacement by moisture .
- Handling : Use gloves and eye protection; avoid exposure to light (bromides may degrade via radical pathways). Work in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can competing elimination and substitution pathways be controlled during bromoethyl functionalization?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor SN2 substitution over E2 elimination. Steric hindrance from the tert-butyl group further suppresses elimination .
- Leaving Group Optimization : Compare reactivity with other alkyl halides (e.g., chloro vs. bromo derivatives) to balance reaction rate and selectivity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction conditions .
Q. What strategies enhance the regioselectivity of subsequent reactions involving the bromoethyl group?
- Methodological Answer :
- Cross-Coupling Reactions : Employ Suzuki-Miyaura couplings with arylboronic acids, using Pd(PPh₃)₄ as a catalyst. The bromoethyl group acts as a directing group for C–C bond formation .
- Nucleophilic Substitution : Test amines (e.g., piperazine) or thiols under basic conditions. Monitor reaction progress via LC-MS to identify intermediates .
- Protection/Deprotection : Temporarily protect the carbamate with Boc groups to prevent side reactions during multi-step syntheses .
Q. How can researchers reconcile discrepancies in reported purity or spectroscopic data for this compound?
- Methodological Answer :
- Batch Analysis : Compare multiple synthesis batches using standardized NMR (e.g., DMSO-d₆ as solvent) and HRMS protocols to identify impurities (e.g., residual solvents or de-brominated byproducts) .
- Recrystallization : Purify via slow evaporation in ethyl acetate/hexane mixtures to achieve >98% purity .
- Collaborative Validation : Cross-reference data with published spectra in Reaxys or SciFinder, ensuring solvent and instrument parameters match .
Q. What role does this compound play in medicinal chemistry workflows?
- Methodological Answer :
- Scaffold for HDAC Inhibitors : The bromoethyl group enables conjugation to zinc-binding motifs (e.g., hydroxamic acids) via nucleophilic substitution. Optimize IC₅₀ values by varying substituents .
- Prodrug Design : Use the carbamate as a hydrolytically labile protecting group for amine-containing APIs. Test stability in simulated physiological buffers (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
